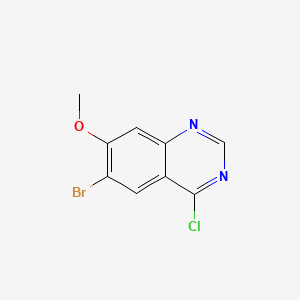

6-Bromo-4-chloro-7-methoxyquinazoline

描述

Chemical Identity and Nomenclature

6-Bromo-4-chloro-7-methoxyquinazoline possesses a well-defined chemical identity characterized by specific molecular parameters and structural features. The compound bears the Chemical Abstracts Service registry number 1256955-27-7, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The molecular formula C9H6BrClN2O indicates the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely indicates the positions of each substituent on the quinazoline ring system, with the bromine atom at position 6, chlorine atom at position 4, and methoxy group at position 7. Alternative nomenclature includes the designation as quinazoline, 6-bromo-4-chloro-7-methoxy-, which emphasizes the parent quinazoline structure with specific substitutions.

The molecular weight of 273.51 grams per mole reflects the combined atomic masses of all constituent elements. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as COC1=CC2=NC=NC(Cl)=C2C=C1Br, providing a text-based description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 offers another standardized method for representing the compound's structure.

Historical Development in Heterocyclic Chemistry

The historical development of quinazoline chemistry traces back to the nineteenth century, establishing the foundation for understanding compounds like this compound. In 1869, Griess achieved the first synthesis of a quinazoline derivative by preparing 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This pioneering work initially referred to the product as bicyanoamido benzoyl, a nomenclature that persisted until 1885.

The systematic study of quinazoline compounds advanced significantly when Bischler and Lang obtained quinazoline through decarboxylation of the 2-carboxy derivative in 1895. This method represented an early approach to quinazoline synthesis, though subsequent developments proved more practical for synthetic applications. Gabriel's contribution in 1903 proved particularly significant, as he devised a more satisfactory synthesis of quinazoline from ortho-nitrobenzylamine, which underwent reduction with hydrogen iodide and red phosphorus to form 2-aminobenzylamine. The reduced intermediate subsequently condensed with formic acid to yield dihydroquinazoline, which was then oxidized to quinazoline.

The nomenclature "quinazoline" emerged from Widdege's proposal, based on the observation that this heterocycle was isomeric with quinoxaline. Alternative historical names for quinazoline included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene, reflecting various approaches to describing this bicyclic system. The recognition of quinazoline as 1,3-diazanaphthalene emphasized its structural relationship to naphthalene with two nitrogen atoms replacing carbon atoms in specific positions.

The development of quinazoline chemistry revealed fundamental properties that distinguish these compounds from their isomeric counterparts. The presence of a fused benzene ring significantly alters the properties of the pyrimidine ring, creating marked polarization of the 3,4-double bond that influences reactivity patterns. These observations established the theoretical framework for understanding substituted quinazoline derivatives, including halogenated compounds like this compound.

| Historical Milestone | Year | Contributor | Achievement |

|---|---|---|---|

| First quinazoline derivative synthesis | 1869 | Griess | Prepared 2-cyano-3,4-dihydro-4-oxoquinazoline |

| Quinazoline from decarboxylation | 1895 | Bischler and Lang | Synthesized quinazoline via 2-carboxy derivative |

| Improved quinazoline synthesis | 1903 | Gabriel | Developed practical route from ortho-nitrobenzylamine |

| Quinazoline nomenclature | Early 1900s | Widdege | Proposed name based on quinoxaline isomerism |

Positional Isomerism and Substituent Effects in Quinazoline Derivatives

The positional arrangement of substituents in quinazoline derivatives significantly influences their chemical properties, reactivity patterns, and biological activities. In this compound, the specific placement of halogen atoms and the methoxy group creates distinct electronic and steric environments that affect molecular behavior. Research has demonstrated that positional isomerization can dramatically alter the potency and selectivity of quinazoline-based compounds.

Studies examining positional effects in quinazoline derivatives have revealed that substituents at positions 2, 3, 6, 7, and 8 play crucial roles in determining biological activity. The presence of halogen atoms at positions 6 and 8 can significantly improve antimicrobial activities, while substitution patterns at positions 2 and 3 influence overall pharmacological properties. In the case of this compound, the bromine atom at position 6 and chlorine at position 4 create a unique electronic environment that affects the compound's reactivity and potential interactions.

The methoxy group at position 7 in this compound represents an electron-releasing substituent that can influence the electron density distribution across the quinazoline ring system. Research has shown that the aromatic ring of the quinazoline system can accommodate substitution at the 5-position with electron-releasing or electron-withdrawing groups, affecting the overall electronic properties of the molecule. The combination of electron-withdrawing halogen atoms and an electron-releasing methoxy group creates a complex electronic environment with implications for chemical reactivity.

Comparative studies of positional isomers have demonstrated significant differences in biological activity based on substituent placement. For instance, research examining chloroethyl-substituted quinazoline derivatives found that compounds with substituents at the 6-position exhibited 10-fold greater potency than their 7-position isomers in epidermal growth factor receptor tyrosine kinase inhibition. These findings underscore the importance of precise positional control in quinazoline derivatization for achieving desired properties.

The structure-activity relationship studies of quinazoline derivatives have revealed that specific substitution patterns can enhance various biological activities. The presence of substituted aromatic rings at position 3 and methyl or thiol groups at position 2 are often essential for antimicrobial activities. While this compound does not follow this exact pattern, its unique substitution arrangement provides insights into alternative approaches to quinazoline functionalization.

属性

IUPAC Name |

6-bromo-4-chloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYBHWVYJORNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline typically involves the reaction of a quinazoline derivative with brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution on the quinazoline ring . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain consistent quality and efficiency .

化学反应分析

6-Bromo-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Key Intermediate in Drug Development

6-Bromo-4-chloro-7-methoxyquinazoline serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their potential in treating cancer and inflammatory diseases. The structural features of this compound allow it to interact with specific biological targets, making it valuable in drug design .

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

- PC3 (prostate cancer)

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

These studies indicate that this compound can inhibit the proliferation of these cells, suggesting its potential as a therapeutic agent .

Molecular Biology

Enzyme Inhibition Studies

The compound is utilized in molecular biology to study enzyme inhibitors and receptor modulators. Its ability to modulate the activity of specific enzymes is critical for understanding various biological pathways and mechanisms. This includes pathways related to cancer progression and inflammatory responses.

Industrial Applications

Agrochemicals and Material Science

Beyond medicinal uses, this compound finds applications in the development of agrochemicals. Its unique properties contribute to advancements in agricultural science and material development, highlighting its versatility .

| Activity Type | Description |

|---|---|

| Antitumor Activity | Inhibits proliferation of cancer cell lines (PC3, MCF-7, HT-29) |

| Enzyme Inhibition | Modulates enzyme activity related to cancer and inflammation |

| Molecular Biology | Used in studies examining receptor modulators and enzyme inhibitors |

Case Studies

- Antitumor Efficacy Study : A study conducted on the effects of this compound on various cancer cell lines revealed significant reductions in cell viability at specific concentrations. This suggests a dose-dependent response that could inform future therapeutic applications .

- Enzyme Inhibition Research : Investigations into the compound's role as an enzyme inhibitor have provided insights into its potential use in treating diseases characterized by dysregulated enzyme activity. These findings support further exploration into its medicinal properties.

- Industrial Application Development : Research focusing on the application of this compound in agrochemicals has shown promising results, with formulations demonstrating enhanced efficacy compared to existing products .

作用机制

The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

相似化合物的比较

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Position and Electronic Effects

The biological and chemical properties of quinazoline derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine at position 4 (target) versus position 2 (in SC-25650 and 6-Bromo-2-chloro-8-methoxyquinazoline) alters electronic distribution, affecting aromatic electrophilic substitution patterns .

Methoxy Group Positioning :

- Methoxy at position 7 (target) versus 8 (6-Bromo-2-chloro-8-methoxyquinazoline) may influence hydrogen bonding and solubility. The 7-OCH₃ group in the target compound could enhance solubility in polar solvents compared to 8-OCH₃ .

Additional Functional Groups :

Nomenclature and Isomer Considerations

This underscores the need for precise structural verification (e.g., via NMR or X-ray crystallography) to avoid misidentification .

生物活性

6-Bromo-4-chloro-7-methoxyquinazoline is a member of the quinazoline family, characterized by its molecular formula and a molecular weight of 273.51 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the development of therapeutic agents targeting cancer and inflammatory diseases.

Chemical Structure and Synthesis

The unique structural features of this compound, including bromine, chlorine, and methoxy functional groups, contribute to its reactivity and biological activity. The synthesis typically involves halogenation reactions using bromine and chlorine in the presence of suitable solvents and catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been identified as a potential inhibitor or modulator of various biological pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways that regulate cell growth and differentiation.

- Metabolic Regulation : It can affect metabolic processes by modulating enzyme activities involved in metabolism .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antitumor Activity : The compound has shown promise as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells .

- Enzyme Inhibition : It acts as an enzyme inhibitor, potentially affecting pathways related to cancer progression and inflammatory responses .

- Molecular Biology Applications : The compound is utilized in studies examining enzyme inhibitors and receptor modulators, contributing to a deeper understanding of biological mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Screening : A study involving a series of quinazoline derivatives found that compounds similar to this compound exhibited IC50 values indicating effective inhibition against multiple cancer cell lines. For instance, derivatives with similar substitutions showed IC50 values ranging from 10 μM to 12 μM against PC3 and MCF-7 cells .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives suggests that the presence of specific substituents, such as bromine at position C6, enhances antitumor activity compared to compounds lacking these modifications. This highlights the importance of chemical structure in determining biological efficacy .

Comparative Analysis

To better understand the significance of this compound within its chemical family, a comparison with similar compounds can be made:

| Compound Name | Unique Features | Differences in Activity |

|---|---|---|

| 6-Bromoquinazoline | Lacks chlorine and methoxy groups | Different chemical properties and activities |

| 4-Chloroquinazoline | Lacks bromine and methoxy groups | Variations in reactivity and application |

| 7-Methoxyquinazoline | Lacks bromine and chlorine groups | Affects use in medicinal applications |

This table illustrates how variations in substituents can significantly impact the biological properties of quinazoline derivatives.

常见问题

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-chloro-7-methoxyquinazoline, and how can reaction efficiency be optimized?

A stepwise functionalization approach is advised, starting with the quinazoline core. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible bromination, chlorination, and methoxylation sequences . Optimize conditions (temperature, solvent, catalysts) using factorial design of experiments (DoE), which systematically tests variables to minimize trial-and-error . For example, varying reaction time and stoichiometry in bromination steps can improve yield reproducibility.

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral ambiguities be addressed?

Use - and -NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity (>95% recommended). Overlapping signals in NMR can be resolved via 2D techniques (e.g., COSY, HSQC) or comparative analysis with structurally analogous compounds (e.g., 7-benzyloxy-4-chloro-6-methoxyquinazoline) . Cross-reference melting points and spectral data with literature for derivatives like 5-Bromo-2,1,3-benzoxadiazole to identify inconsistencies .

Q. How should stability studies be designed to evaluate the compound under different storage and experimental conditions?

Conduct accelerated degradation studies by exposing the compound to varying pH (1–13), temperatures (4–60°C), and light exposure. Monitor degradation via HPLC and LC-MS to identify byproducts. Use DoE to simulate long-term stability and establish storage guidelines (e.g., 2–8°C, desiccated, light-protected), as recommended for similar brominated heterocycles .

Advanced Research Questions

Q. What mechanistic insights can be derived from studying substituent effects in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Kinetic studies (e.g., rate measurements under varying nucleophile concentrations) and isotopic labeling (e.g., ) can elucidate reaction pathways. Computational tools like density functional theory (DFT) model transition states to explain regioselectivity, particularly at the 4-chloro position. Compare results with analogous quinazolines (e.g., 4-Chloro-7-[N-methylpiperidin-4-ylmethoxy]-6-methoxyquinazoline) to identify electronic/steric influences .

Q. How can contradictions between predicted and experimental reaction yields be resolved during scale-up?

Apply sensitivity analysis via DoE to identify critical parameters (e.g., mixing efficiency, heat transfer). Validate computational models (e.g., AI-driven simulations in COMSOL Multiphysics) against small-scale experimental data, adjusting parameters like activation energy or solvent polarity iteratively . Reconcile discrepancies by cross-referencing with studies on similar bromochloro-quinazolines, noting deviations in steric hindrance or side reactions .

Q. What computational strategies are suitable for predicting the compound’s reactivity in catalytic systems or biological targets?

Combine molecular dynamics (MD) simulations to assess solvent interactions and docking studies (e.g., AutoDock Vina) to predict binding affinities toward kinase targets like EGFR. Validate predictions with enzymatic assays (e.g., ADP-Glo™ kinase assays) and cellular models, ensuring alignment between computational and experimental IC values . Use AI-driven platforms to automate parameter optimization in DFT calculations .

Q. How should researchers design bioactivity assays to evaluate kinase inhibition while minimizing off-target effects?

Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified bromo/methoxy groups. Use orthogonal assay formats:

- Biochemical assays : Measure ATP competition in purified kinases (e.g., EGFR, HER2).

- Cellular assays : Monitor phosphorylation inhibition via Western blot or flow cytometry.

- Counter-screens : Test against unrelated kinases (e.g., CDK2) to rule out promiscuity . Cross-validate results with computational binding free energy calculations (MM/PBSA) to prioritize high-specificity candidates .

Q. Methodological Notes

- Data Validation : Always corroborate experimental results with computational predictions and literature analogs (e.g., 6-Methoxyquinazoline derivatives) to mitigate isolated anomalies .

- Ethical Compliance : Adhere to safety protocols for halogenated compounds, referencing SDS guidelines for handling brominated/chlorinated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。